molecular formula C15H22N2O3S B6079240 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxamide

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B6079240
M. Wt: 310.4 g/mol
InChI Key: OLMGZUGHIMVCPN-UHFFFAOYSA-N
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Description

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carboxylic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Piperidine: A basic structure that forms the backbone of many pharmaceuticals.

    Pyrrolidine: Another nitrogen-containing heterocycle with similar biological activities.

    Piperazine: Known for its use in various therapeutic agents.

Uniqueness: 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxamide stands out due to its specific sulfonyl and carboxamide functional groups, which confer unique chemical properties and biological activities. These functional groups enhance its potential as a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

1-(3-phenylpropylsulfonyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c16-15(18)14-9-4-10-17(12-14)21(19,20)11-5-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMGZUGHIMVCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCCC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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